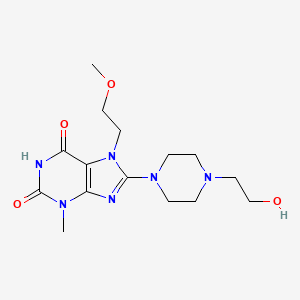

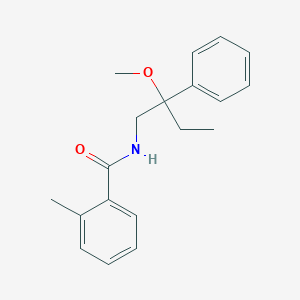

![molecular formula C20H15F3N4O B2520665 1-(2-Methylphenyl)-5-[[4-(trifluoromethyl)phenyl]methyl]pyrazolo[3,4-d]pyrimidin-4-one CAS No. 895012-54-1](/img/structure/B2520665.png)

1-(2-Methylphenyl)-5-[[4-(trifluoromethyl)phenyl]methyl]pyrazolo[3,4-d]pyrimidin-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound 1-(2-Methylphenyl)-5-[[4-(trifluoromethyl)phenyl]methyl]pyrazolo[3,4-d]pyrimidin-4-one is a derivative of the pyrazolo[3,4-d]pyrimidin-4-one ring system, which has been extensively studied due to its pharmacological potential. Research has shown that derivatives of this ring system can act as potent inhibitors of adenosine deaminase (ADA) and have anti-inflammatory properties, as well as being potent and selective inhibitors of phosphodiesterase 5 (PDE5) .

Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidin-4-one derivatives often involves the reaction of amino-pyrazole carboxamide with various substituents. For instance, derivatives have been synthesized using aromatic aldehydes in the presence of heteropolyacids, which act as catalysts to achieve high yields . The synthesis process is crucial as it allows for the introduction of different substituents that can significantly alter the biological activity of the compounds.

Molecular Structure Analysis

The molecular structure of pyrazolo[3,4-d]pyrimidin-4-one derivatives is characterized by the presence of a pyrazole ring fused to a pyrimidin-4-one moiety. Substituents on the pyrazole and pyrimidin rings, such as alkyl, arylalkyl, or trifluoromethyl groups, can greatly influence the binding affinity and selectivity of these compounds towards various biological targets .

Chemical Reactions Analysis

The chemical reactivity of pyrazolo[3,4-d]pyrimidin-4-one derivatives is influenced by the substituents on the core structure. For example, the introduction of a methylthio group at the 3-position of the ring system can be achieved through a tandem aza-Wittig reaction, which is a method for constructing the pyrazolo[3,4-d][1,2,4]triazolo[1,5-a]pyrimidin-4-one scaffold . The reactivity of these compounds under electrospray ionization has also been studied, revealing fragmentation patterns that are useful for understanding their stability and behavior under physiological conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolo[3,4-d]pyrimidin-4-one derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. The presence of functional groups like the trifluoromethyl group can affect these properties and thus influence the compound's pharmacokinetics and pharmacodynamics. Potentiometric and thermodynamic studies of related compounds have provided insights into their dissociation constants and metal-ligand stability constants, which are important for understanding their interactions with metal ions in biological systems .

Scientific Research Applications

Synthetic and Medicinal Aspects of Pyrazolo[3,4-d]pyrimidine Scaffold

Pyrazolo[3,4-d]pyrimidine scaffold is a significant heterocyclic structure that has been utilized as a building block for developing drug-like candidates displaying a broad range of medicinal properties including anticancer, anti-infectious, anti-inflammatory, and CNS agents. Structure-activity relationship (SAR) studies have placed a greater emphasis among medicinal chemists, leading to the derivation of many lead compounds for various disease targets. The scaffold's versatility offers ample opportunity for medicinal chemists to exploit in developing potential drug candidates. The review by Cherukupalli et al. (2017) provides an extensive overview of synthetic strategies and significant biological properties alongside SAR studies, marking a comprehensive attempt to compile advancements on pyrazolo[1,5-a]pyrimidines since the 1980s (Cherukupalli et al., 2017).

Hybrid Catalysts in Synthesis of Pyranopyrimidine Scaffolds

The pyranopyrimidine core is crucial for medicinal and pharmaceutical industries due to its synthetic applications and bioavailability. Parmar et al. (2023) discussed the application of hybrid catalysts for the synthesis of 5H-pyrano[2,3-d]pyrimidine scaffolds, focusing on one-pot multicomponent reactions using diverse catalysts. This review highlights the role of hybrid catalysts in synthesizing these scaffolds, attracting researchers to explore catalytic applications for developing lead molecules (Parmar et al., 2023).

Optoelectronic Materials from Quinazolines and Pyrimidines

Research on quinazoline and pyrimidine derivatives for electronic devices, luminescent elements, and photoelectric conversion elements has been extensive. Lipunova et al. (2018) reported on luminescent molecules and chelate compounds including quinazoline or pyrimidine rings, emphasizing their applications in photo- and electroluminescence. The incorporation of these fragments into π-extended conjugated systems is valuable for creating novel optoelectronic materials, demonstrating the diverse utility of pyrimidine derivatives in the field of optoelectronics (Lipunova et al., 2018).

Medicinal Attributes of Pyrazolo[3,4-d]pyrimidines

Pyrazolopyrimidines structurally resemble purines, which prompted investigations into their therapeutic significance across various disease conditions. Chauhan and Kumar (2013) compiled synthesis and medicinal aspects, including structure-activity relationships of pyrazolo[3,4-d]pyrimidines, highlighting their importance in CNS, cardiovascular system, cancer, inflammation, and more. This review stands as a comprehensive source on the subject, offering insights into the medicinal potential of pyrazolo[3,4-d]pyrimidines (Chauhan & Kumar, 2013).

Mechanism of Action

Future Directions

properties

IUPAC Name |

1-(2-methylphenyl)-5-[[4-(trifluoromethyl)phenyl]methyl]pyrazolo[3,4-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15F3N4O/c1-13-4-2-3-5-17(13)27-18-16(10-25-27)19(28)26(12-24-18)11-14-6-8-15(9-7-14)20(21,22)23/h2-10,12H,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVKUFOFTXWPNPS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2C3=C(C=N2)C(=O)N(C=N3)CC4=CC=C(C=C4)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15F3N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Methylphenyl)-5-[[4-(trifluoromethyl)phenyl]methyl]pyrazolo[3,4-d]pyrimidin-4-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

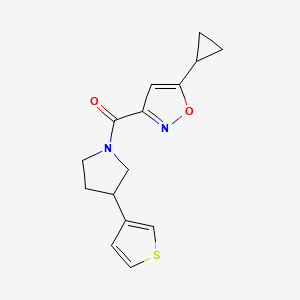

![N-(3-chloro-4-methoxyphenyl)-2-{[2-(4-fluorophenyl)-5-phenyl-1H-imidazol-4-yl]sulfonyl}acetamide](/img/structure/B2520595.png)

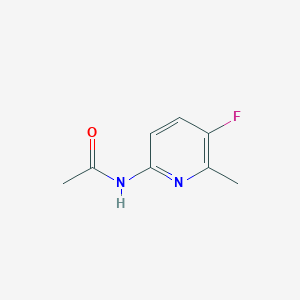

![N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-2-phenoxyacetamide](/img/structure/B2520596.png)

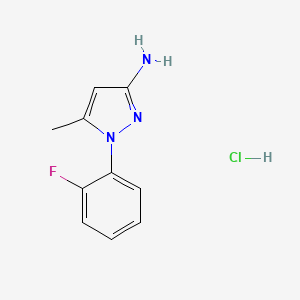

![N~4~-(3-chloro-4-methylphenyl)-1-methyl-N~6~-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2520597.png)

![9-(4-fluorophenyl)-1-methyl-3-[(4-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![4-benzyl-2-[(E)-(hydroxyimino)methyl]phenol](/img/structure/B2520601.png)

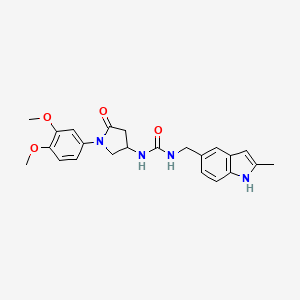

![4-fluoro-N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2520602.png)

![7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-8-(4-(2-hydroxyethyl)piperazin-1-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B2520604.png)

![4,N-Dimethyl-N-[4-oxo-4-(4-pyridin-2-yl-piperazin-1-yl)-butyl]-benzenesulfonamide](/img/structure/B2520605.png)